molecular formula C18H20N4O2 B11290855 N-cyclopentyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-cyclopentyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11290855
M. Wt: 324.4 g/mol
InChI Key: SOBLIFMSXOIKLR-UHFFFAOYSA-N
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Description

N-cyclopentyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes multiple fused rings and functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from simpler precursors. One common method involves the condensation of appropriate pyrimidine derivatives with cyclopentylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in an organic solvent like dichloromethane.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields sulfoxides, while reduction with LiAlH4 produces the corresponding alcohols.

Scientific Research Applications

N-cyclopentyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific cyclopentyl and dimethyl substitutions, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile compared to similar compounds.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-cyclopentyl-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C18H20N4O2/c1-11-6-5-9-22-15(11)20-16-13(18(22)24)10-14(21(16)2)17(23)19-12-7-3-4-8-12/h5-6,9-10,12H,3-4,7-8H2,1-2H3,(H,19,23)

InChI Key

SOBLIFMSXOIKLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4CCCC4

Origin of Product

United States

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